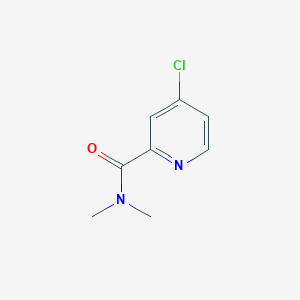

4-Chloro-N,N-dimethylpicolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJJRGPGYNXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407042 | |

| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114780-06-2 | |

| Record name | 4-Chloro-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-N,N-dimethylpicolinamide CAS number

An In-depth Technical Guide to 4-Chloro-N,N-dimethylpicolinamide

Abstract

This technical guide provides a comprehensive overview of this compound (4-Chloro-N,N-dimethylpyridine-2-carboxamide), a key heterocyclic building block relevant to pharmaceutical research and development. This document delves into an optimized, high-yield synthesis protocol, methods for analytical characterization, and the mechanistic rationale behind key experimental choices. While its close analogue, 4-chloro-N-methylpicolinamide, is a well-established intermediate in the synthesis of the kinase inhibitor Sorafenib, this guide focuses on the distinct synthesis and properties of the N,N-dimethyl derivative, offering valuable insights for researchers exploring novel bioactive molecules.

Compound Identification and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | - |

| Synonyms | 4-Chloro-N,N-dimethyl pyridine car box amide | [5][6] |

| Molecular Formula | C₈H₁₀ClN₂O | Calculated |

| Molecular Weight | 185.64 g/mol | Calculated |

| Appearance | Yellow Oily Liquid (as crude product) | [5] |

Optimized Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved in a two-step process from picolinic acid. Research has focused on optimizing reaction conditions to improve yield, reduce reaction times, and utilize milder, more cost-effective reagents compared to traditional methods.[5][6]

Synthesis Pathway Overview

The synthesis involves an initial chlorination of the pyridine ring and conversion of the carboxylic acid to an acyl chloride, followed by a nucleophilic substitution with dimethylamine to form the final amide product.[5]

Caption: Optimized two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloropicolinoyl Chloride (2) [5]

-

Rationale: Traditional chlorination using solely thionyl chloride (SOCl₂) requires high temperatures (100°C) and long reaction times (28 hours) for a modest yield (76%).[5] The combination of thionyl chloride and phosphorus oxychloride (POCl₃) in a 5:1 ratio provides a more potent chlorinating system. This mixture facilitates the reaction under milder conditions (85°C) and significantly reduces the reaction time to 15 hours, while improving the yield to over 93%.[5]

-

Protocol:

-

To a reaction vessel containing chlorobenzene (75 mL), add picolinic acid (10.0 g, 0.167 mol) and sodium bromide (0.023 g, 0.0015 mol).

-

Stir the mixture for 30 minutes at 50°C.

-

Slowly add a pre-mixed solution of thionyl chloride and phosphorus oxychloride (5:1 molar ratio) while maintaining the temperature at 50°C.

-

After the addition is complete, raise the temperature to 85°C and maintain for 15 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture.

-

Concentrate the filtrate under reduced pressure to afford the product as a yellow viscous oil. This crude product is typically used in the next step without further purification.[5]

-

Step 2: Synthesis of this compound (3a) [5]

-

Rationale: The amidation step traditionally uses organic bases like triethylamine, which can be difficult to control, requires long reaction times, and adds to reagent waste.[5] Substituting with an inorganic base like potassium carbonate (K₂CO₃) and using an aqueous solution of dimethylamine provides a more efficient and controlled reaction, shortening the time from 28 hours to just 4.5 hours.[5]

-

Protocol:

-

In a beaker, add dichloromethane (CH₂Cl₂, 80 mL) and potassium carbonate (K₂CO₃).

-

Cool the mixture to below 0°C in an ice bath.

-

Slowly add 4-chloropicolinoyl chloride (1.34 g, assumed from stoichiometry) with vigorous stirring over 15 minutes.

-

While maintaining the temperature at 0°C, add a 30% aqueous solution of dimethylamine dropwise.

-

Allow the reaction to proceed for 4 hours at room temperature.

-

The resulting product can then be isolated via extraction and purified. The final compound is described as a yellow oily liquid with a yield of 87%.[5]

-

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity, purity, and structure of the synthesized compound.

| Technique | Expected Result for this compound |

| Mass Spectrometry (MS) | The expected [M+H]⁺ ion for C₈H₁₀ClN₂O is m/z 185.05 . The presence of a chlorine atom should also result in a characteristic M+2 isotope peak at m/z 187.05 with an intensity of approximately one-third of the M peak. Note: The literature value of m/z 171.5 corresponds to the N-methyl analogue, not the N,N-dimethyl compound.[5] |

| ¹H NMR | The proton NMR spectrum is expected to show a sharp singlet corresponding to the six equivalent protons of the two N-methyl groups (~3.0-3.2 ppm). Three distinct signals in the aromatic region (7.0-9.0 ppm) are expected for the three protons on the pyridine ring, with splitting patterns dictated by their coupling constants. |

| ¹³C NMR | The carbon NMR spectrum should display eight distinct signals: two for the N-methyl carbons, five for the pyridine ring carbons (one of which is C-Cl), and one for the carbonyl carbon (~165-170 ppm). |

| Infrared (IR) Spectroscopy | Key vibrational bands should be observed, including a strong C=O (amide) stretch around 1640-1680 cm⁻¹, C-N stretching, aromatic C=C and C-H stretching, and a C-Cl stretch in the fingerprint region (~600-800 cm⁻¹).[7] |

Applications in Drug Discovery

The picolinamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The chlorine atom at the 4-position serves as a crucial synthetic handle, enabling nucleophilic aromatic substitution (SₙAr) reactions to build more complex molecules.

While the N-methyl analogue, 4-chloro-N-methylpicolinamide, is the direct and well-documented precursor for the anticancer drug Sorafenib[8][9][10], the N,N-dimethyl variant represents a valuable structural analogue. Researchers can leverage this compound to synthesize novel derivatives and probe structure-activity relationships (SAR). The dimethylamide group can alter the compound's steric profile, hydrogen bonding capacity, and metabolic stability compared to the secondary amide in Sorafenib, potentially leading to new inhibitors with different selectivity profiles or improved pharmacokinetic properties.

Caption: General workflow for the purification of this compound.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the data for the structurally similar 4-Chloro-N-methylpicolinamide and general principles of chemical safety, the following precautions are advised. [11]

-

Hazard Statements (Inferred): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [11]* Personal Protective Equipment (PPE): Handle in a well-ventilated area or chemical fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

ResearchGate. Synthesis of Sorafenib and Regorafenib. [Link]

-

HONGDU MEDITECH. 4-Chloro-N-methylpicolinamide Product Page. [Link]

-

iChemical. 4-Chloro-N-methylpicolinamide Product Page. [Link]

-

RSC Publishing. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. [Link]

-

ResearchGate. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. [Link]

- Google Patents.

-

Atlantis Press. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. [Link]

-

PubChem. 4-Chloro-N-methylpicolinamide. [Link]

-

PharmaCompass. 4-Chloro-N-methylpicolinamide-[d3]. [Link]

-

NISCAIR. Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy. [Link]

Sources

- 1. 220000-87-3|4-Chloro-N-methylpicolinamide|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-N-methylpicolinamide - 北京弘渡医药科技有限公司 [holypharmatech.com]

- 3. 4-Chloro-N-methylpicolinamide, CAS No. 220000-87-3 - iChemical [ichemical.com]

- 4. CAS RN 220000-87-3 | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 11. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-N,N-dimethylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-dimethylpicolinamide, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and drug discovery, notably as an intermediate in the synthesis of multi-kinase inhibitors like Sorafenib.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic chemistry and pharmaceutical development. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

IUPAC Name: 4-chloro-N,N-dimethylpyridine-2-carboxamide[2] CAS Number: 114780-06-2[2] Molecular Formula: C₈H₉ClN₂O[2] Molecular Weight: 184.62 g/mol [2]

The molecular structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and an N,N-dimethylcarboxamide group at the 2-position. This arrangement of functional groups dictates the molecule's polarity, solubility, and reactivity.

Known and Predicted Physical Properties

Experimental data on the physical properties of this compound is limited. However, a combination of reported observations and computational predictions provides valuable insights.

| Property | Value | Source Type | Citation |

| Physical State | Yellow viscous oil | Experimental | [3] |

| Boiling Point | 323.5 ± 27.0 °C | Predicted | [4] |

| Density | 1.231 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 0.67 ± 0.10 | Predicted | [4] |

The experimental observation of this compound as a "yellow viscous oil" at room temperature suggests a low melting point.[3] The viscosity of oils is known to decrease with an increase in temperature due to the increased kinetic energy of the molecules, which lowers internal friction.[5][6]

Experimental Protocols for Physical Property Determination

For novel or sparsely characterized compounds like this compound, direct experimental determination of physical properties is crucial for accurate data. The following section outlines standard laboratory protocols for key physical properties.

Determination of Melting Point for Viscous Oils

Given that the compound is a viscous oil at ambient temperature, standard melting point apparatus for crystalline solids may not be directly applicable. A sub-ambient temperature melting point determination would be necessary.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Protocol:

-

Sample Preparation: A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is cooled to a temperature well below the expected melting point (e.g., -50 °C) using a suitable cooling system (e.g., liquid nitrogen).

-

Thermal Scan: A temperature program is initiated, typically with a heating rate of 2-5 °C/min.

-

Data Analysis: The heat flow to the sample is monitored. A sharp endothermic peak indicates the melting point of the substance. The onset temperature of this peak is generally reported as the melting point.

Causality Behind Experimental Choices: The use of hermetically sealed pans prevents any loss of volatile components during heating. A slow heating rate ensures thermal equilibrium within the sample, leading to a more accurate and sharper melting endotherm.

Caption: Workflow for Melting Point Determination using DSC.

Protocol for Determining Solubility

The principle of "like dissolves like" is a fundamental concept in determining solubility.[7] A systematic approach using a range of solvents with varying polarities is employed.

Methodology: Qualitative Solubility Testing

This method involves observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.

Step-by-Step Protocol:

-

Sample Preparation: In a series of small, clear glass test tubes, add a pre-weighed amount (e.g., 25 mg) of this compound.[8]

-

Solvent Addition: To each tube, add a measured volume (e.g., 0.75 mL) of a different solvent in small portions.[8] A range of solvents should be tested, including:

-

Water (polar, protic)

-

5% Hydrochloric Acid (aqueous acid)

-

5% Sodium Hydroxide (aqueous base)

-

5% Sodium Bicarbonate (weak aqueous base)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (moderately polar)

-

Dichloromethane (non-polar)

-

Hexane (non-polar)

-

-

Observation: After each addition, vigorously shake the test tube for a set period (e.g., 30 seconds) and allow it to stand.[9]

-

Classification: Observe if the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[9] For acid and base solutions, solubility indicates the presence of a basic or acidic functional group, respectively.[9]

Self-Validating System: The use of a broad spectrum of solvents with known polarities provides a cross-reference for the compound's polarity. For instance, solubility in water and ethanol but insolubility in hexane would strongly indicate a polar molecule.

Sources

- 1. Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide | Atlantis Press [atlantis-press.com]

- 2. 4-chloro-N,N-dimethylpyridine-2-carboxamide | C8H9ClN2O | CID 4962252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-氯-N,N-二甲基吡啶酰胺 | 114780-06-2 [m.chemicalbook.com]

- 5. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Chloro-N,N-dimethylpicolinamide

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylpicolinamide, a substituted pyridine derivative of significant interest in pharmaceutical and chemical synthesis. The document elucidates its core chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it details an optimized synthesis protocol, robust analytical methodologies for characterization, and discusses its potential applications in drug discovery and development. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound.

Introduction

This compound belongs to the pyridine carboxamide class of compounds, a scaffold that is prevalent in numerous biologically active molecules. The presence of a chlorine atom on the pyridine ring and a dimethylamide functional group provides specific steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecular architectures. Its structural motifs are found in various kinase inhibitors and other therapeutic agents, highlighting its importance as a building block in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, offering insights into its synthesis, characterization, and handling, thereby empowering researchers to leverage its full potential in their scientific endeavors.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. Accurate knowledge of these properties is crucial for its application in chemical reactions and analytical procedures.

| Property | Value | Source(s) |

| Molecular Weight | 184.62 g/mol | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| IUPAC Name | 4-chloro-N,N-dimethylpyridine-2-carboxamide | [1] |

| CAS Number | 114780-06-2 | [1] |

| Canonical SMILES | CN(C)C(=O)C1=NC=CC(=C1)Cl | [1] |

| InChI Key | UIYJJRGPGYNXNE-UHFFFAOYSA-N | [1] |

| Appearance | Yellow oily liquid (as synthesized) | [2] |

| Exact Mass | 184.0403406 Da | [1] |

| Topological Polar Surface Area | 33.2 Ų | [1] |

| Complexity | 172 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

This table summarizes key identifiers and computed physicochemical properties for this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from picolinic acid.[2] This method has been optimized to improve yield and reduce reaction time compared to traditional methods.[2]

Synthesis Pathway Overview

The synthesis involves two main transformations:

-

Chlorination: Picolinic acid is first converted to its acid chloride derivative, 4-chloropicolinoyl chloride.

-

Amidation: The resulting acid chloride is then reacted with dimethylamine to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Chloropicolinoyl Chloride [2]

-

To a solution of picolinic acid (10.0 g, 0.167 mol) in chlorobenzene (75 mL), add a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 ratio. The addition should be done slowly while maintaining the temperature at 50°C.

-

Add sodium bromide (NaBr) as a catalyst.

-

Increase the temperature to 85°C and stir the reaction mixture for 15 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 4-chloropicolinoyl chloride as a yellow viscous oil. This intermediate is typically used in the next step without further purification.

Rationale behind reagent choices: The combination of SOCl₂ and POCl₃ is a more effective chlorinating agent than SOCl₂ alone, leading to a higher yield and shorter reaction time.[2] Chlorobenzene is used as a high-boiling point solvent suitable for this reaction temperature.

Step 2: Synthesis of this compound [2]

-

Dissolve the crude 4-chloropicolinoyl chloride (1.34 g, 0.357 mol) in tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of dimethylamine in THF.

-

Add potassium carbonate (K₂CO₃) to the dimethylamine solution.

-

Slowly add the solution of 4-chloropicolinoyl chloride to the dimethylamine solution at room temperature with stirring.

-

Continue stirring for 4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow oily liquid.

Rationale behind reagent choices: Potassium carbonate (K₂CO₃) is used as a base to neutralize the HCl formed during the reaction. It is a milder and more cost-effective base than triethylamine, which is often used in similar reactions.[2] THF is an appropriate aprotic solvent for this amidation reaction.

Analytical Characterization

To ensure the identity, purity, and quality of synthesized this compound, a combination of analytical techniques should be employed.

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the synthesized molecule. The expected signals for this compound in DMSO-d₆ are:

-

δ 8.52 (d, J = 5.4 Hz, 1H): Corresponds to the proton at position 6 of the pyridine ring.

-

δ 7.65 (d, J = 1.3 Hz, 1H): Corresponds to the proton at position 3 of the pyridine ring.

-

δ 7.53 (m, 1H): Corresponds to the proton at position 5 of the pyridine ring.

-

δ 2.97 (s, 3H) and δ 2.89 (d, J = 8.0 Hz, 3H): These signals correspond to the two methyl groups of the dimethylamide moiety.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI), the expected mass-to-charge ratio ([M+H]⁺) would be approximately 185.05.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for determining the purity of this compound. A reverse-phase HPLC method can be developed for this purpose.

Example HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of various pharmaceutical agents. Pyridine carboxamides are known to be important scaffolds in the development of:

-

Kinase Inhibitors: Many small molecule kinase inhibitors incorporate a substituted pyridine ring. The reactive chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships.

-

Antifungal Agents: Some novel pyridine carboxamide derivatives have shown potential as succinate dehydrogenase inhibitors with antifungal activity.

-

Agrochemicals: The pyridine carboxamide core is also found in some modern fungicides and insecticides.

The N,N-dimethylamide group can influence the solubility, metabolic stability, and binding interactions of the final molecule, making it a desirable functional group in drug design.

Safety and Handling

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with a molecular weight of 184.62 g/mol , is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. This guide has provided a detailed overview of its chemical properties, an optimized synthesis protocol, and robust analytical methods for its characterization. Adherence to the outlined safety and handling procedures is essential when working with this compound. The information presented herein should serve as a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of this compound in their research and development activities.

References

-

Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. ResearchGate. Available at: [Link]

-

4-chloro-N,N-dimethylpyridine-2-carboxamide. PubChem. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 4-Chloro-N,N-dimethylpicolinamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources. This guide provides an in-depth, technically-grounded walkthrough of the analytical workflow required to elucidate and confirm the structure of a target molecule, using 4-Chloro-N,N-dimethylpicolinamide as a practical exemplar.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical progression of a scientific investigation, moving from foundational data acquisition to the gold standard of structural confirmation. As Senior Application Scientists, we recognize that the why is as critical as the how; therefore, this guide emphasizes the causality behind experimental choices, ensuring that each step serves as a self-validating component of the overall elucidation process.

Foundational Analysis: Determining the Molecular Blueprint

The first step in characterizing any new chemical entity is to determine its molecular formula. This is a crucial checkpoint that informs all subsequent spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) is the primary tool for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For this compound, the molecular formula is C₈H₉ClN₂O.

Predicted HRMS Data: The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)[1].

| Atom | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | Calculated Exact Mass: | 184.040341 |

An experimental HRMS result matching this value would provide strong confidence in the proposed molecular formula.

A key feature for halogenated compounds in mass spectrometry is the isotopic pattern. Natural chlorine exists as two primary isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[2] This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the molecule containing ³⁷Cl is approximately one-third the intensity of the molecular ion peak (M+) containing ³⁵Cl.[2][3]

Expected Isotopic Pattern for [C₈H₉ClN₂O]⁺:

-

M+ (m/z): 184.0403 (relative intensity ~100%)

-

M+2 (m/z): 186.0374 (relative intensity ~32%)

Observing this ~3:1 ratio for the M+ and M+2 peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[3][4]

Functional Group Identification: Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[5] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific chemical bonds.[6]

For this compound, we expect to see characteristic absorptions for the aromatic pyridine ring, the tertiary amide, and the carbon-chlorine bond.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Notes |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Indicates sp² C-H bonds.[7] |

| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) | Indicates sp³ C-H bonds. |

| ~1680-1630 | C=O stretch | Tertiary Amide | This is a strong, characteristic absorption. The lack of an N-H bond means its position is less affected by hydrogen bonding.[8][9] |

| ~1600, ~1470 | C=C, C=N stretch | Aromatic (Pyridine) | Characteristic ring stretching modes. |

| ~1400 | C-N stretch | Tertiary Amide | |

| ~850-750 | C-Cl stretch | Aryl Halide | Can be weak and may be obscured by other fingerprint region absorptions. |

The presence of a strong carbonyl (C=O) absorption in the 1680-1630 cm⁻¹ range combined with the absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) strongly supports the presence of a tertiary amide.[9][10]

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H (proton) and ¹³C (carbon) NMR spectra, we can piece together the molecular puzzle.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each unique proton in the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | Doublet (d) | 1H | H6 (Pyridine) | The proton adjacent to the ring nitrogen is typically the most deshielded. |

| ~7.80 | Doublet (d) | 1H | H3 (Pyridine) | Proton ortho to the electron-withdrawing amide group. |

| ~7.40 | Doublet of Doublets (dd) | 1H | H5 (Pyridine) | Influenced by both the adjacent chlorine and the ring nitrogen. |

| ~3.10 | Singlet (s) | 3H | N-CH₃ | |

| ~2.95 | Singlet (s) | 3H | N-CH₃ | The two methyl groups on the tertiary amide may be non-equivalent due to restricted rotation around the C-N amide bond, potentially appearing as two distinct singlets. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Predicted Shift (ppm) | Assignment | Rationale |

| ~168 | C=O | Carbonyl carbon, typically the most downfield signal. |

| ~152 | C2 (Pyridine) | Carbon attached to the amide group. |

| ~150 | C6 (Pyridine) | Carbon adjacent to the ring nitrogen. |

| ~145 | C4 (Pyridine) | Carbon attached to the chlorine atom. |

| ~125 | C5 (Pyridine) | Aromatic CH carbon. |

| ~122 | C3 (Pyridine) | Aromatic CH carbon. |

| ~38 | N-CH₃ | |

| ~35 | N-CH₃ | As with ¹H NMR, potential non-equivalence of the methyl carbons. |

The combination of ¹H and ¹³C NMR data allows for the construction of the molecular skeleton. Further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could be used to definitively confirm the proton-proton and proton-carbon connectivities, respectively.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelmingly strong case for a proposed structure, the only technique that provides an unambiguous, three-dimensional map of atomic positions is Single-Crystal X-ray Diffraction.[11] This method is considered the ultimate proof of structure.

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the direct visualization of the molecular structure, confirming atom connectivity, bond lengths, bond angles, and stereochemistry.

Workflow and Data Synthesis

The logical flow of structure elucidation is a process of hypothesis generation and validation.

Caption: Workflow for Structure Elucidation.

Caption: Annotated Structure with Predicted ¹H NMR Shifts.

Appendix: Standardized Experimental Protocols

A.1 Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis: Determine the exact mass from the centroid of the molecular ion peak. Use software to generate a theoretical molecular formula and isotopic distribution based on the measured exact mass and compare it to the experimental data.

A.2 Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Instrument Preparation: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.[12]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[12]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the integrated anvil to ensure firm and complete contact between the sample and the crystal surface.[13]

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.[12]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

A.3 Protocol for 1D NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[14]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[15]

-

¹H Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, and an appropriate number of scans (typically 8-16 for good signal-to-noise).

-

¹³C Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

A.4 Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[11]

-

Data Collection: Place the goniometer head on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to determine the crystal lattice parameters (unit cell). A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam at a controlled temperature (often 100 K to reduce thermal motion).[16]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and integrated intensities. The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and thermal parameters are then "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using crystallographic metrics (e.g., R-factor) and checked for chemical sense.

References

-

GCMS Standard Operating Procedure. (n.d.). Retrieved from Scribd. [Link]

-

Infrared Spectroscopy. (n.d.). Retrieved from National Institute of Technology, Tiruchirappalli. [Link]

-

GCMS Standard Operating Procedure. (n.d.). Retrieved from Columbia University. [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from University of Notre Dame. [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved from NMRDB.org. [Link]

-

Isotopes in Mass Spectrometry. (n.d.). Retrieved from Chemistry Steps. [Link]

-

NMR Prediction. (n.d.). Retrieved from ACD/Labs. [Link]

-

Analytical Method Development: ATR-FTIR Method SOP – V 2.0. (2025, June 26). Retrieved from SOP Guide for Pharma. [Link]

-

Standard Operating Procedure: Gas Chromatography Mass Spectrometer (GCMS). (n.d.). Retrieved from The University of Melbourne. [Link]

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from University of California, Santa Barbara. [Link]

-

SOP for Procedure for Operation and Calibration of FTIR. (n.d.). Retrieved from PHARMA DEVILS. [Link]

-

Mass Spectroscopy. (n.d.). Retrieved from University of Calgary. [Link]

-

Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. (2021, October 28). Retrieved from California Air Resources Board. [Link]

-

Using isotopic abundance patterns to count the number of chlorine atoms... (n.d.). Retrieved from ResearchGate. [Link]

-

Isotope Abundance. (2022, July 3). Retrieved from Chemistry LibreTexts. [Link]

-

Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October). Retrieved from University of Toronto Scarborough. [Link]

-

Predict 13C carbon NMR spectra. (n.d.). Retrieved from NMRDB.org. [Link]

-

4-Chloro-N-methylpicolinamide. (n.d.). Retrieved from HONG DO. [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved from University of Ioannina. [Link]

-

GCMS Section 6.5. (n.d.). Retrieved from Whitman College. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). Retrieved from YouTube. [Link]

-

1D NMR Acquisition Quick Guide. (n.d.). Retrieved from University of Wisconsin-Madison. [Link]

-

Standard Operating Procedures. (2014, July 30). Retrieved from World Agroforestry. [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from Gordon State College. [Link]

-

Predict 1H proton NMR spectra. (n.d.). Retrieved from NMRDB.org. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega. [Link]

-

Operating Procedure for X-Ray Diffraction. (n.d.). Retrieved from University of Washington. [Link]

-

STANDARD OPERATING PROCEDURE NO. 27 X-RAY DIFFRACTION ANALYSIS. (2008, October 30). Retrieved from New Mexico Institute of Mining and Technology. [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

SOP data acquisition. (n.d.). Retrieved from R-NMR. [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 29). PMC. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved from Jordi Labs. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Retrieved from Maricopa Open Digital Press. [Link]

-

Exact Mass Calculator. (n.d.). Retrieved from BioChemCalc. [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Retrieved from Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from University of Colorado Boulder. [Link]

-

Calculating Exact Masses. (n.d.). Retrieved from University of Missouri. [Link]

-

IR Spectrum and Characteristic Absorption Bands. (n.d.). Retrieved from Organic Chemistry I. [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Retrieved from ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from Scribd. [Link]

Sources

- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.5 [people.whitman.edu]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. pharmasop.in [pharmasop.in]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. commons.ggc.edu [commons.ggc.edu]

- 16. mse.washington.edu [mse.washington.edu]

Introduction: The Significance of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Synthesis of 4-Chloro-N,N-dimethylpicolinamide

This compound is a critical chemical intermediate, primarily recognized for its role in the synthesis of multi-targeted kinase inhibitors. Its most notable application is as a key building block for Sorafenib, an oral medication developed for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] The structural integrity and purity of this intermediate directly impact the efficacy and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and optimized synthetic pathways are of paramount importance to drug development professionals.

This guide provides a detailed exploration of the prevalent synthesis pathways for this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect the causality behind experimental choices, present validated protocols, and offer insights into process optimization.

Core Synthesis Strategy: A Two-Step Approach from Picolinic Acid

The most common and logical approach to synthesizing this compound begins with the commercially available starting material, picolinic acid (pyridine-2-carboxylic acid). The overall transformation involves two key chemical events: the chlorination of the pyridine ring at the 4-position and the amidation of the carboxylic acid with dimethylamine.

This process is typically executed in two distinct operational steps, which can be optimized for yield and purity.

Step 1: Chlorination and Acid Chloride Formation

A crucial and elegant aspect of this synthesis is that the activation of the carboxylic acid to an acid chloride facilitates the concurrent chlorination of the pyridine ring. The reaction of picolinic acid with thionyl chloride (SOCl₂) not only forms the picolinoyl chloride but also promotes chlorination at the 4-position.[2][3]

Causality and Optimization: While thionyl chloride alone can effect this transformation, the reaction often requires prolonged times and high temperatures, leading to potential by-products.[1] Research has demonstrated that a combination of thionyl chloride and phosphorus oxychloride (POCl₃) significantly improves the reaction kinetics and overall yield.[1] This reagent mixture acts as a more potent chlorinating system for the electron-deficient pyridine ring. The reaction proceeds through the formation of the acid chloride, which enhances the electrophilicity of the ring, directing chlorination to the 4-position.

Optimized Protocol for 4-Chloropicolinoyl Chloride Synthesis

-

Reagent Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, charge chlorobenzene (75 mL).

-

Addition of Starting Material: Add picolinic acid (10.0 g, 0.081 mol).

-

Chlorinating Agent Addition: Prepare a mixture of thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in a 5:1 molar ratio. Add this mixture slowly to the stirred suspension while maintaining the temperature below 50°C.

-

Reaction: After the addition is complete, slowly raise the temperature to 85°C and maintain reflux for approximately 15 hours.[1] Monitor the reaction progress by an appropriate method (e.g., TLC or HPLC).

-

Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess chlorinating agents and solvent. The resulting crude yellow viscous oil, 4-chloropicolinoyl chloride, is typically used in the next step without further purification.[1]

Step 2: Amidation with Dimethylamine

The second step involves the nucleophilic acyl substitution of the highly reactive 4-chloropicolinoyl chloride with dimethylamine to form the final amide product.

Causality and Optimization: This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation of the dimethylamine nucleophile and drive the reaction to completion. While organic bases like triethylamine (Et₃N) are commonly used, they can lead to longer reaction times and challenges in temperature control.[1] An inorganic base, such as potassium carbonate (K₂CO₃), has been shown to be a more efficient and cost-effective alternative, significantly reducing reaction time and improving process control.[1]

Optimized Protocol for Amidation

-

Reagent Setup: In a separate reaction vessel, prepare a solution of dimethylamine (a 2M solution in THF or an aqueous solution can be used) and potassium carbonate (K₂CO₃) (1.5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Addition of Acid Chloride: Cool the dimethylamine solution in an ice bath (0-5°C). Slowly add the crude 4-chloropicolinoyl chloride from the previous step to the solution with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 4-5 hours.[1] Monitor the reaction for the disappearance of the acid chloride.

-

Work-up: Once the reaction is complete, quench the mixture with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Comparative Data on Reaction Conditions

| Step | Reagent | Base | Reaction Time | Yield | Reference |

| Chlorination | SOCl₂ | - | 28 h | 76% | [1] |

| Chlorination | SOCl₂ : POCl₃ (5:1) | - | 15 h | 93.2% | [1] |

| Amidation | 4-chloropicolinoyl chloride | N(C₂H₅)₃ | 28 h | 78.2% | [1] |

| Amidation | 4-chloropicolinoyl chloride | K₂CO₃ | 4.5 h | 88% | [1] |

Alternative Pathway: Synthesis via an Ester Intermediate

An alternative, multi-step pathway involves the formation of a methyl ester intermediate. This route can offer advantages in purification and handling of the intermediates.[4][5]

This process can be broken down into three distinct steps:

-

Formation of 4-Chloropicolinoyl Chloride Hydrochloride: Picolinic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the acid chloride hydrochloride salt.[5][6]

-

Esterification: The crude acid chloride is not isolated but is directly reacted with methanol. The alcoholysis of the acid chloride forms Methyl 4-chloropicolinate. This ester is typically a stable, crystalline solid, which is easier to purify than the reactive acid chloride.[5][6]

-

Amidation of the Ester: The purified Methyl 4-chloropicolinate is then subjected to amidation with dimethylamine. This reaction is generally slower than the amidation of the acid chloride and may require elevated temperatures or the use of a catalyst like magnesium chloride (MgCl₂) to proceed efficiently.[7]

Experimental Protocol: Amidation of Methyl 4-chloropicolinate

-

Reagent Setup: Dissolve Methyl 4-chloropicolinate (1 equivalent) in THF. For the analogous N-methylpicolinamide, magnesium chloride (0.5 equivalents) was used as a catalyst.[7]

-

Amine Addition: Add a 2M solution of dimethylamine in THF (2-3 equivalents) dropwise to the solution.

-

Reaction: Stir the resulting suspension at room temperature for 2-4 hours.[7]

-

Work-up: Add water and a dilute HCl solution to the reaction mixture. Extract the product with ethyl acetate.

-

Isolation: Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product.[7]

Conclusion

The synthesis of this compound is a well-established process that is critical for the production of important pharmaceuticals. The primary pathway, involving the direct chlorination and activation of picolinic acid followed by amidation, can be highly optimized. Utilizing a SOCl₂/POCl₃ mixture for the first step and an inorganic base like K₂CO₃ for the amidation step provides a high-yield, efficient, and scalable process. The alternative route through a methyl ester intermediate offers benefits in terms of intermediate stability and purification, providing researchers with a valuable option depending on their specific laboratory or industrial requirements. The choice of pathway ultimately depends on factors such as scale, available equipment, and desired purity profile.

References

-

Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: Scientific Reports URL: [Link]

-

Title: Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide Source: ResearchGate / Advances in Computer Science Research URL: [Link]

- Source: Google Patents (CN102675197A)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Chloro-N,N-dimethylpicolinamide

Introduction: The Picolinamide Scaffold in Drug Discovery

Picolinamides, a class of compounds derived from picolinic acid, represent a versatile scaffold in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Within this family, 4-Chloro-N,N-dimethylpicolinamide has emerged as a compound of interest, primarily as a key intermediate in the synthesis of complex pharmaceutical agents[1][2]. However, growing evidence from structurally related analogues suggests that this core moiety may possess intrinsic biological activity worthy of direct investigation. This guide provides an in-depth exploration of the putative mechanism of action of this compound, drawing upon data from closely related derivatives to illuminate its potential as a therapeutic agent. Our analysis will focus on three key interconnected pathways: the inhibition of angiogenesis, the induction of apoptosis, and the modulation of critical cellular kinases.

A Multifaceted Approach to Cellular Disruption: The Inferred Mechanism of Action

While direct studies on this compound are limited, research on its close chemical relatives provides a strong foundation for inferring its mechanism of action. The recurring themes of anti-angiogenesis, apoptosis induction, and kinase inhibition in derivatives suggest a multi-pronged attack on cancer cell proliferation and survival.

Anti-Angiogenesis: Starving the Tumor

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[3] Research into novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share the core picolinamide structure, has demonstrated potent anti-angiogenic effects.[3] These compounds were shown to significantly reduce vessel density in vivo.[3] This suggests that this compound may similarly interfere with the signaling cascades that drive new blood vessel formation, effectively cutting off the nutrient and oxygen supply to tumors.

Proposed Anti-Angiogenic Signaling Pathway

Caption: Proposed inhibition of the VEGF signaling pathway by this compound.

Induction of Apoptosis: Triggering Programmed Cell Death

The same family of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives that exhibited anti-angiogenic properties also demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells.[3] This dual activity is a hallmark of many effective chemotherapeutic agents. The induction of apoptosis by these derivatives was confirmed through TUNEL assays, which detect DNA fragmentation, a key feature of apoptotic cells.[3] This suggests that this compound may activate intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Many cancers are driven by the aberrant activity of protein kinases, which act as key regulators of cell growth, division, and survival. A study on N-methyl-picolinamide-4-thiol derivatives revealed their ability to selectively inhibit Aurora-B kinase.[4] Aurora-B is a crucial component of the chromosomal passenger complex, playing a vital role in proper chromosome segregation during mitosis. Its inhibition leads to mitotic catastrophe and ultimately, cell death. The structural similarity of these derivatives to this compound points to a plausible role as a kinase inhibitor.

Illustrative Data on a Picolinamide Derivative (Compound 6p)

| Target Cell Line/Kinase | IC50 (µM) |

| Human Cancer Cell Line 1 | Data Suggests Potent Activity |

| Human Cancer Cell Line 2 | Data Suggests Potent Activity |

| Aurora-B Kinase | Selective Inhibition Observed |

This table is an illustrative representation based on the findings for a derivative, compound 6p, as reported in the literature.[4] Actual values for this compound would require direct experimental determination.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanisms of action for this compound, a series of well-established in vitro assays are recommended.

Protocol 1: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.

Methodology:

-

Preparation: Thaw Matrigel on ice and coat a 96-well plate. Allow to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.

-

Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., Suramin).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Visualization and Analysis: Visualize the tube formation using a microscope. Quantify the total tube length and the number of branch points using image analysis software.

Experimental Workflow for Tube Formation Assay

Caption: Workflow for the in vitro tube formation assay.

Protocol 2: Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a widely used method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Methodology:

-

Cell Culture and Treatment: Culture a cancer cell line of interest (e.g., HCT116, HepG2) and treat with this compound for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP.

-

Staining: Counterstain the cell nuclei with DAPI.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the labeled dUTP, while all nuclei will show blue fluorescence from DAPI. Quantify the percentage of TUNEL-positive cells.

Protocol 3: In Vitro Kinase Inhibition Assay (Aurora-B)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human Aurora-B kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using a variety of methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of remaining ATP.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as a multi-modal anticancer agent. Its inferred mechanisms of action—anti-angiogenesis, induction of apoptosis, and kinase inhibition—represent a powerful combination for combating tumor growth and proliferation.

Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a clear roadmap for these investigations. Furthermore, target deconvolution studies will be crucial to definitively identify the direct molecular targets of this compound and to fully elucidate its therapeutic potential. The journey from a chemical intermediate to a potential therapeutic agent is a long one, but for this compound, the initial signposts are highly encouraging.

References

- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.

- (PDF)

- 4-Chloro-N-methylpicolinamide: Key Intermediate for Advanced Pharmaceutical Synthesis.

- 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem - NIH.

- 4-Chloro-N-methylpicolinamide-[d3] | Drug Information, Uses, Side Effects, Pharma intermedi

- 4-Chloro-N-methylpicolinamide synthesis - ChemicalBook.

- 4-Chloro-N-methylpicolinamide | 220000-87-3 - Sigma-Aldrich.

- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed.

- 4-Chloro-N-methylpicolinamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermedi

- 220000-87-3(4-Chloro-N-methylpicolinamide) Product Description - ChemicalBook.

- 4-Chloro-N,N-dimethylpentanamide | C7H14ClNO | CID 129922628 - PubChem.

- CAS No : 220000-87-3 | Product Name : 4-Chloro-N-methylpyridine-2-carboxamide.

Sources

An In-Depth Technical Guide to the Solubility of 4-Chloro-N,N-dimethylpicolinamide

This guide provides a comprehensive technical overview of the solubility of 4-Chloro-N,N-dimethylpicolinamide. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in pharmaceutical research and development. This document will delve into the theoretical underpinnings of solubility, present established methodologies for its determination, and offer insights into the practical application of this critical physicochemical parameter.

Introduction to this compound and the Significance of Solubility

This compound is a substituted picolinamide derivative. Picolinamides are a class of compounds with a wide range of biological activities, and their derivatives are often investigated in drug discovery programs.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering the development of promising drug candidates. Therefore, a comprehensive understanding and accurate measurement of the solubility of this compound are paramount for its successful development.

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this guide provides the foundational knowledge and detailed protocols necessary for researchers to determine its solubility in various solvents and conditions. A related compound, 4-Chloro-N-methylpicolinamide (CAS 220000-87-3), is reported to be slightly soluble in chloroform, dichloromethane, and ethyl acetate.[2][3]

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5] Several factors influence the solubility of a compound, including:

-

Temperature: The solubility of most solid compounds increases with temperature.[6][7]

-

pH: For ionizable compounds, pH plays a crucial role. The solubility of acidic compounds increases in basic solutions, while the solubility of basic compounds increases in acidic solutions.[8][9]

-

Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. Metastable polymorphs are generally more soluble than their stable counterparts.[10][11]

-

Presence of Other Solutes: The common-ion effect can decrease the solubility of ionic compounds.[7]

It is essential to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a drug substance.[10][11][12]

-

Kinetic Solubility: This is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution under specific, non-equilibrium conditions. Kinetic solubility values are often higher than thermodynamic solubility, especially for compounds that can form supersaturated solutions.[10][11][12][13]

Physicochemical Properties of a Related Compound: 4-Chloro-N-methylpicolinamide

While detailed data for this compound is sparse, the properties of the closely related 4-Chloro-N-methylpicolinamide (CAS: 220000-87-3) can provide some initial insights.

| Property | Value | Source |

| Molecular Formula | C7H7ClN2O | [14][15] |

| Molecular Weight | 170.6 g/mol | [15] |

| Melting Point | 41-43 °C | [2][3] |

| Boiling Point (Predicted) | 317.8 ± 27.0 °C | [2][3] |

| Appearance | White to Yellow to Green powder to crystal | |

| Qualitative Solubility | Chloroform (Slightly), Dichloromethane (Slightly), Ethyl Acetate (Slightly) | [2][3] |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[16][17] It involves equilibrating an excess amount of the solid compound with the solvent of interest.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffers of different pH, organic solvents) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[6] The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid phase by centrifugation and/or filtration. It is critical to use a filter that does not adsorb the compound.

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution to ensure it has not shifted significantly during the experiment.[16][17]

Self-Validating System:

-

To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

The solid phase remaining after the experiment should be analyzed (e.g., by X-ray powder diffraction) to ensure that no polymorphic transformation has occurred during the experiment.[10]

Diagram of the Shake-Flask Method Workflow:

References

- 1. Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 220000-87-3 CAS MSDS (4-Chloro-N-methylpicolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem-casts.com [chem-casts.com]

- 15. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

4-Chloro-N,N-dimethylpicolinamide spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-N,N-dimethylpicolinamide

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, a pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available dataset for this specific compound, this document serves as an expert guide to the principles, experimental protocols, and interpretation strategies required for its unambiguous structural elucidation. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies described herein are designed as self-validating systems to ensure the highest degree of scientific integrity for professionals in research and drug development.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative. The picolinamide scaffold is prevalent in numerous pharmacologically active compounds, and its functionalization allows for the fine-tuning of chemical and biological properties. The precise characterization of such molecules is a non-negotiable prerequisite for any further research, be it for mechanism-of-action studies or for meeting regulatory standards in drug development. Spectroscopic analysis provides a molecular "fingerprint," confirming identity, structure, and purity.

This guide is structured to empower the researcher to:

-

Predict the expected spectroscopic features of the target molecule based on its constituent functional groups.

-

Acquire high-quality, reproducible data using robust, field-proven experimental protocols.

-

Interpret the resulting spectra in a synergistic manner to achieve full structural confirmation.

The core principle of our approach is that no single technique is sufficient. Instead, the orthogonal data streams from NMR, MS, and IR, when combined, provide a comprehensive and cross-validated structural assignment.

Molecular Structure and Predicted Spectroscopic Profile

A thorough analysis begins with an understanding of the molecule's structure and a hypothesis of its expected spectral characteristics.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[1][2]

-

¹H NMR: We anticipate three distinct signals in the aromatic region (typically 7.0-9.0 ppm for pyridines) and one signal in the aliphatic region for the N,N-dimethyl group.

-

The two N-methyl groups (on C9 and C10) are chemically equivalent due to rotation around the C7-N8 amide bond and should appear as a single singlet, integrating to 6 protons. Its chemical shift will likely be around 2.8-3.2 ppm.

-

The pyridine ring protons (H3, H5, H6) are all in unique electronic environments. We expect H6 to be the most downfield (deshielded) due to its proximity to the ring nitrogen. H3 and H5 will exhibit splitting patterns based on their coupling to each other.

-

-

¹³C NMR: We predict a total of 7 unique carbon signals, as C9 and C10 are equivalent.

-

Aromatic Region (120-160 ppm): Five signals corresponding to C2 through C6. C2 and C4, being directly attached to electronegative groups (amide and chlorine, respectively), will be significantly deshielded.

-

Carbonyl Region (~165-170 ppm): One signal for the amide carbonyl carbon (C7).

-

Aliphatic Region (~35-40 ppm): One signal for the two equivalent methyl carbons (C9, C10).

-

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for confirming the molecular formula.[3][4]

-